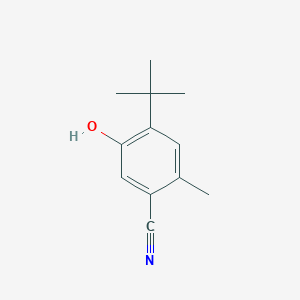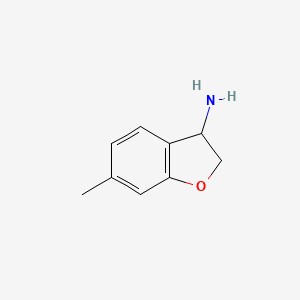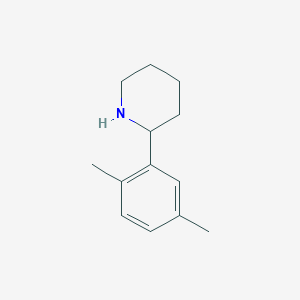
(1S)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine is an organic compound that features a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to an ethane backbone with two amine groups. The stereochemistry of this compound is specified by the (1S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-chloro-3-fluoroaniline.
Formation of Intermediate: The aniline undergoes a reaction with an appropriate aldehyde or ketone to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to ensure the selective formation of the (1S) enantiomer.
Purification: The product is purified through crystallization or chromatography to achieve the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chloro and fluoro substituents can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under elevated temperatures and polar aprotic solvents.
Major Products
The major products formed from these reactions include:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Compounds with different functional groups replacing the chloro or fluoro substituents.
Applications De Recherche Scientifique
(1S)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (1S)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor signaling, and interaction with nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine: The enantiomer of the compound with the (1R) configuration.
1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine: The racemic mixture containing both (1S) and (1R) enantiomers.
1-(2-Chloro-3-fluorophenyl)ethane-1,2-diol: A similar compound with hydroxyl groups instead of amine groups.
Uniqueness
The uniqueness of (1S)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine lies in its specific stereochemistry and the presence of both chloro and fluoro substituents, which can significantly influence its reactivity and interaction with biological targets compared to its analogs.
Propriétés
Formule moléculaire |
C8H10ClFN2 |
|---|---|
Poids moléculaire |
188.63 g/mol |
Nom IUPAC |
(1S)-1-(2-chloro-3-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10ClFN2/c9-8-5(7(12)4-11)2-1-3-6(8)10/h1-3,7H,4,11-12H2/t7-/m1/s1 |
Clé InChI |
MDRSNVUIBDECBJ-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)F)Cl)[C@@H](CN)N |
SMILES canonique |
C1=CC(=C(C(=C1)F)Cl)C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13052428.png)




![(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B13052470.png)



